[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT
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Overview
Description
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT is a synthetic analogue of oxytocin, a peptide hormone and neuropeptide. This compound is a modified version of oxytocin, designed to enhance or alter its biological activity.
Preparation Methods
The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield .
Chemical Reactions Analysis
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the peptide can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its interactions with oxytocin receptors and other biological targets.
Medicine: Explored for potential therapeutic applications, such as in the treatment of premature labor by acting as an oxytocin antagonist.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT involves its interaction with oxytocin receptors. It binds to these receptors and modulates their activity, leading to various physiological effects. The compound’s modifications enhance its binding affinity and selectivity for the oxytocin receptor, making it a potent antagonist. This interaction can inhibit oxytocin-induced intracellular calcium mobilization, which is crucial for its biological activity .
Comparison with Similar Compounds
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT is unique compared to other oxytocin analogues due to its specific modifications. Similar compounds include:
[Mpa1, D-Tyr(Et)2, Thr4, Orn8]OT: Another oxytocin antagonist with different amino acid substitutions.
[Mpa1, D-Tyr(Et)2, Aib7, D-Tic9]OT: Contains α-aminoisobutyric acid instead of D-Tic at position 7.
[L-Tic7]OT and [D-Tic7]OT: Analogues with L- or D-Tic substitutions at position 7.
These compounds share structural similarities but differ in their biological activities and receptor selectivity, highlighting the importance of specific amino acid modifications in determining their functions .
Properties
Molecular Formula |
C58H77N11O12S2 |
---|---|
Molecular Weight |
1184.4 g/mol |
IUPAC Name |
(3R)-2-[(2S)-2-[[(3R)-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylpentanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C58H77N11O12S2/c1-6-33(5)50-56(78)63-40(20-21-47(59)70)52(74)64-42(28-48(60)71)53(75)66-44(31-83-82-23-22-49(72)62-41(54(76)67-50)25-34-16-18-39(19-17-34)81-7-2)58(80)69-30-38-15-11-9-13-36(38)27-46(69)55(77)65-43(24-32(3)4)57(79)68-29-37-14-10-8-12-35(37)26-45(68)51(61)73/h8-19,32-33,40-46,50H,6-7,20-31H2,1-5H3,(H2,59,70)(H2,60,71)(H2,61,73)(H,62,72)(H,63,78)(H,64,74)(H,65,77)(H,66,75)(H,67,76)/t33-,40-,41-,42-,43-,44-,45+,46+,50-/m0/s1 |
InChI Key |
WNQPWZVGNWMXJD-YJDWKIOXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)N5CC6=CC=CC=C6C[C@@H]5C(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)N5CC6=CC=CC=C6CC5C(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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